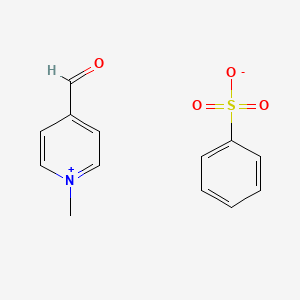

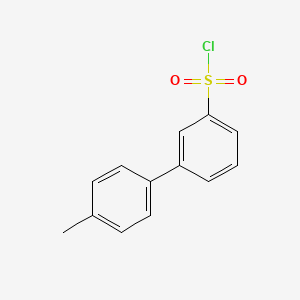

3-(4-甲基苯基)苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methylphenyl)benzenesulfonyl Chloride is a chemical compound with the CAS Number: 885950-93-6 . It has a molecular weight of 266.75 and its IUPAC name is 4’-methyl [1,1’-biphenyl]-3-sulfonyl chloride . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives, such as 3-(4-methylphenyl)benzenesulfonyl Chloride, can be achieved by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 .Molecular Structure Analysis

The molecular structure of 3-(4-methylphenyl)benzenesulfonyl Chloride is represented by the formula C13H11ClO2S . The InChI code for this compound is 1S/C13H11ClO2S/c1-10-5-7-11 (8-6-10)12-3-2-4-13 (9-12)17 (14,15)16/h2-9H,1H3 .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

3-(4-methylphenyl)benzenesulfonyl Chloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 266.75 . It should be stored at a temperature of 2-8°C .科学研究应用

Synthesis and Structural Characterization

Researchers have synthesized structural isomers by interacting N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to compounds characterized by X-ray single crystal diffraction. These isomers demonstrate the potential of 3-(4-methylphenyl)benzenesulfonyl chloride derivatives in the design of sterically hindered molecules for various applications, including the development of new materials and the study of molecular-electronic structures (Rublova et al., 2017).

Catalysis and Chemical Reactions

The compound has been used in Friedel-Crafts sulfonylation reactions within unconventional media, such as ionic liquids, showcasing its utility in enhancing reactivity and yields in the synthesis of diaryl sulfones under ambient conditions. This highlights its role in facilitating efficient and eco-friendly chemical transformations (Nara et al., 2001).

Antibacterial Agents

Further research into the derivatives of 3-(4-methylphenyl)benzenesulfonyl chloride has led to the development of potent antibacterial agents. By reacting with various amines under controlled conditions, researchers have synthesized compounds that exhibit significant antibacterial activity against various strains, indicating the potential of these derivatives in medicinal chemistry and drug development (Abbasi et al., 2015).

Material Science

In the field of material science, derivatives of 3-(4-methylphenyl)benzenesulfonyl chloride have been explored for their utility in the synthesis and modification of polymers and materials. For instance, the development of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents demonstrates the innovative use of these compounds in methylation/alkylation of carboxylic acids, offering a pathway toward the development of recyclable and environmentally benign chemical reagents (Faisal et al., 2017).

Nonlinear Optical Properties

The exploration of 3-(4-methylphenyl)benzenesulfonyl chloride derivatives in the synthesis of compounds with nonlinear optical properties indicates their potential application in the development of optical materials. Studies have shown that these compounds can exhibit significant optical limiting properties, suggesting their utility in the creation of materials for optical applications (Ruanwas et al., 2010).

安全和危害

This compound is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for 3-(4-methylphenyl)benzenesulfonyl Chloride are not mentioned in the search results, it is a crucial building block of many drug candidates . Therefore, its future directions could involve its use in the synthesis of new pharmaceutical compounds.

Relevant Papers One relevant paper discusses the synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors . Another paper discusses the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

属性

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 |

Source

|

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)benzenesulfonyl Chloride | |

CAS RN |

885950-93-6 |

Source

|

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)